3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine 3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine
Brand Name: Vulcanchem
CAS No.: 802598-74-9
VCID: VC6213712
InChI: InChI=1S/C13H14N4/c14-15-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)17-16-12/h1-2,4,7-8H,3,5-6,14H2,(H,15,16)
SMILES: C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NN
Molecular Formula: C13H14N4
Molecular Weight: 226.283

3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine

CAS No.: 802598-74-9

Cat. No.: VC6213712

Molecular Formula: C13H14N4

Molecular Weight: 226.283

* For research use only. Not for human or veterinary use.

3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine - 802598-74-9

Specification

CAS No. 802598-74-9
Molecular Formula C13H14N4
Molecular Weight 226.283
IUPAC Name 3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-ylhydrazine
Standard InChI InChI=1S/C13H14N4/c14-15-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)17-16-12/h1-2,4,7-8H,3,5-6,14H2,(H,15,16)
Standard InChI Key QZIUIFLAIPSBTH-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NN

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s core structure consists of a bicyclic system comprising a benzene ring fused to a seven-membered cycloheptane ring, which is further integrated with a pyridazine moiety. The hydrazine (–NH–NH2_2) group at the 3-position introduces reactivity for further derivatization . Key identifiers include:

PropertyValue
CAS Number802598-74-9
Molecular FormulaC13H14N4\text{C}_{13}\text{H}_{14}\text{N}_4
Molecular Weight226.28 g/mol
SynonymsEOS-62007, CPD3615-B6
Melting PointNot reported
Boiling PointNot reported

The IUPAC name, 3-hydrazinyl-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine, reflects its substitution pattern and ring system .

Synthesis and Derivatization Pathways

Key Synthetic Routes

  • Chlorination and Hydrazine Substitution
    A precursor, 3-chloro-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine (CAS 25823-53-4), is synthesized via refluxing 3-oxo-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine with phosphorus oxychloride (POCl3\text{POCl}_3) at 100°C for 2–4.75 hours . Subsequent nucleophilic substitution with hydrazine yields the target compound:

    C13H11ClN2+N2H4C13H14N4+HCl\text{C}_{13}\text{H}_{11}\text{ClN}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_{13}\text{H}_{14}\text{N}_4 + \text{HCl}

    This method achieves a 99% yield under optimized conditions .

  • High-Pressure Cyclocondensation
    Alternative approaches utilize ammonium acetate-mediated cyclocondensation under high pressure to construct the benzo-cyclohepta-pyridazine scaffold, though specifics for the hydrazino derivative remain less documented .

Functionalization for Drug Discovery

The hydrazine group enables the synthesis of triazole derivatives, as demonstrated in the preparation of:

  • 1-(6,7-Dihydro-5H-benzo cyclohepta[1,2-c]pyridazin-3-yl)-N3-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)-1H-1,2,4-triazole-3,5-diamine (CAS 1037624-76-2).
    This derivative is synthesized by reacting 3-hydrazino-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine with phenyl carbamimidates in isopropyl alcohol at 90°C for 18 hours, yielding 50% product .

Applications in Pharmaceutical Research

Intermediate for Heterocyclic Systems

The compound serves as a precursor for synthesizing polycyclic systems like 5,6-dihydrobenzo[h]quinolines, which are explored for optical and electronic applications .

SupplierQuantityPricePurity
Chemenu100 mg$29995%+
AccelPharmtech25 g$10,90097%

Costs escalate nonlinearly with scale, reflecting challenges in large-scale synthesis .

Future Perspectives

Targeted Drug Development

Advances in computational chemistry could optimize the benzo-cyclohepta-pyridazine scaffold for selective kinase inhibition, reducing off-target effects in oncology.

Green Synthesis Methods

Exploring solvent-free or catalytic processes may enhance the sustainability of its production, addressing current limitations in yield and cost .

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